

Solubility of 4-Chloro-3-nitrotoluene in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-3-nitrotoluene

Cat. No.: B146361

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Introduction

4-Chloro-3-nitrotoluene is a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.^[1] A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides an overview of the known solubility characteristics of **4-chloro-3-nitrotoluene**, a detailed experimental protocol for determining its solubility, and a summary of its relevant physical and chemical properties. While extensive quantitative solubility data for **4-chloro-3-nitrotoluene** in a wide range of organic solvents is not readily available in the public domain, this guide offers a framework for researchers to generate this critical data in their own laboratories.

Physicochemical Properties of 4-Chloro-3-nitrotoluene

A summary of the key physicochemical properties of **4-chloro-3-nitrotoluene** is presented in the table below. This data is essential for handling the compound and for the design of solubility experiments.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ CINO ₂	[2]
Molecular Weight	171.58 g/mol	[2]
Appearance	Clear yellow to orange liquid or solid	[2] [3]
Melting Point	7 °C	
Boiling Point	260 °C at 745 mmHg	
Density	1.297 g/mL at 25 °C	
CAS Number	89-60-1	[2]

Qualitative Solubility Profile

Based on available literature, **4-chloro-3-nitrotoluene** exhibits limited solubility in water due to its predominantly non-polar aromatic structure.[\[4\]](#) It is expected to be more soluble in common organic solvents.[\[4\]](#) Qualitative assessments indicate good solubility in non-polar aromatic solvents and chlorinated hydrocarbons.

Known to be more soluble in:

- Benzene[\[4\]](#)
- Toluene[\[4\]](#)
- Chloroform[\[4\]](#)

The presence of the polar nitro group and the chlorine atom may also allow for some solubility in more polar organic solvents, though likely to a lesser extent than in non-polar solvents.[\[4\]](#)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **4-chloro-3-nitrotoluene** in an organic solvent. This protocol combines the gravimetric method

for its simplicity and accuracy with UV-Vis spectroscopy for its sensitivity, particularly for determining the solubility of sparingly soluble compounds.[5][6]

Objective:

To determine the equilibrium solubility of **4-chloro-3-nitrotoluene** in a selected organic solvent at a specific temperature.

Materials:

- **4-Chloro-3-nitrotoluene** (high purity)
- Selected organic solvent (analytical grade)
- Volumetric flasks
- Analytical balance (readable to ± 0.1 mg)
- Thermostatic shaker bath or magnetic stirrer with hotplate
- Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of $0.22\text{ }\mu\text{m}$)
- Syringes
- Vials with screw caps
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

Part 1: Preparation of a Saturated Solution (Equilibrium Method)

- Establish Equilibrium: Add an excess amount of **4-chloro-3-nitrotoluene** to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask). The presence of undissolved solid is necessary to ensure saturation.[7]

- Temperature Control: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). If a shaker bath is unavailable, a magnetic stirrer on a hotplate with a temperature probe can be used. Ensure the temperature is controlled accurately.[7]
- Agitation: Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[7]

Part 2: Sample Analysis

Method A: Gravimetric Analysis[5][8]

- Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
- Filtration: Immediately filter the solution through a solvent-compatible syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.
- Weighing the Solution: Accurately weigh the vial containing the filtered saturated solution.
- Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
- Drying to Constant Weight: Dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved (i.e., the weight does not change between consecutive weighings).
- Final Weighing: Accurately weigh the vial with the dry solid residue.
- Calculation:
 - Mass of dissolved solute = (Weight of vial + residue) - (Weight of empty vial)
 - Mass of solvent = (Weight of vial + solution) - (Weight of vial + residue)

- Solubility (g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

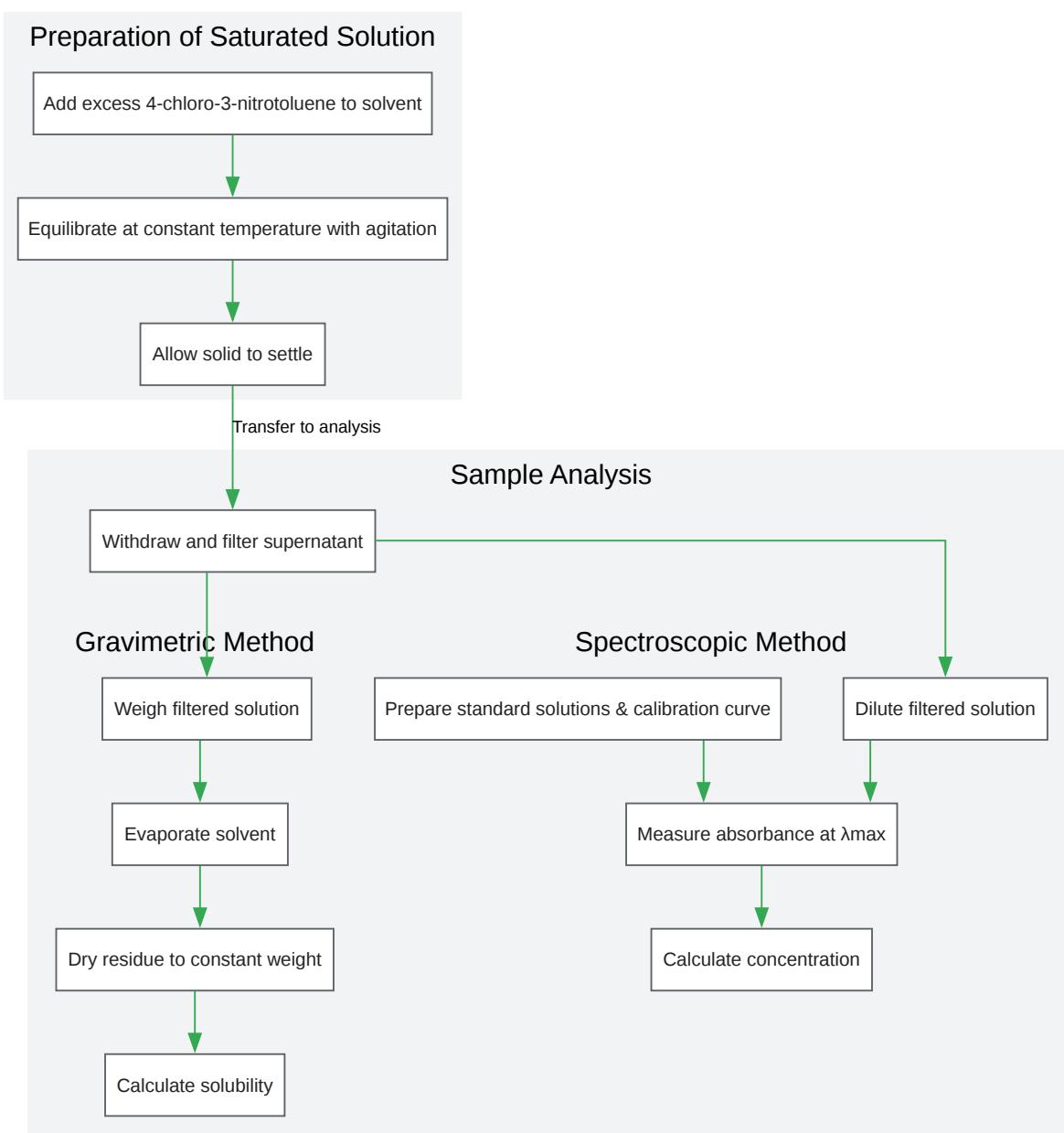
Method B: UV-Vis Spectroscopic Analysis[6]

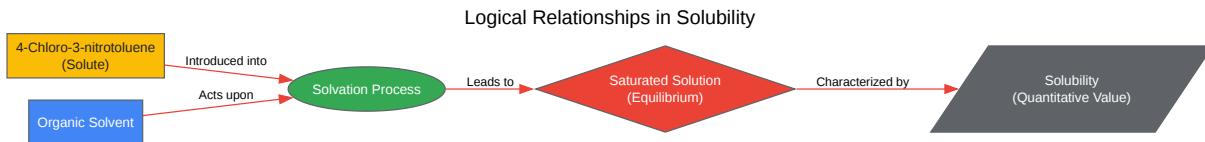
- Preparation of Standard Solutions: Prepare a series of standard solutions of **4-chloro-3-nitrotoluene** in the chosen solvent with known concentrations.
- Determine λ_{max} : Scan one of the standard solutions across a suitable UV wavelength range to determine the wavelength of maximum absorbance (λ_{max}).
- Generate Calibration Curve: Measure the absorbance of each standard solution at the λ_{max} . Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
- Sample Preparation: Withdraw a small aliquot of the filtered saturated solution (from Part 1, step 5) and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
- Sample Analysis: Measure the absorbance of the diluted sample at the λ_{max} .
- Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of **4-chloro-3-nitrotoluene**.

Solubility Determination Workflow





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